molecular formula C12H9FN2O4S B11022308 N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

Cat. No.: B11022308
M. Wt: 296.28 g/mol
InChI Key: VXIZIJXVGSQUAQ-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-nitrophenyl)benzenesulfonamide: is an organic compound with the molecular formula C12H9FN2O4S and a molecular weight of 296.27 g/mol . This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-nitrophenyl)benzenesulfonamide typically involves the reaction of 2-fluoro-5-nitroaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluoro-5-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and nitro group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their function or altering their activity .

Properties

Molecular Formula

C12H9FN2O4S

Molecular Weight

296.28 g/mol

IUPAC Name

N-(2-fluoro-5-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9FN2O4S/c13-11-7-6-9(15(16)17)8-12(11)14-20(18,19)10-4-2-1-3-5-10/h1-8,14H

InChI Key

VXIZIJXVGSQUAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F

Origin of Product

United States

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